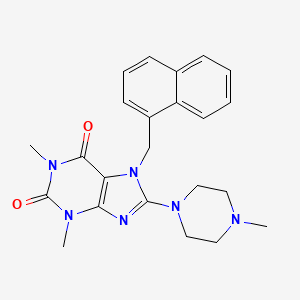

1,3-Dimethyl-8-(4-methylpiperazin-1-yl)-7-(naphthalen-1-ylmethyl)purine-2,6-dione

Description

1,3-Dimethyl-8-(4-methylpiperazin-1-yl)-7-(naphthalen-1-ylmethyl)purine-2,6-dione is a synthetic purine derivative characterized by a xanthine core (purine-2,6-dione) with specific substitutions at positions 1, 3, 7, and 6. The 1- and 3-positions are methylated, while the 7-position features a naphthalen-1-ylmethyl group, introducing significant lipophilicity and steric bulk.

Properties

CAS No. |

309938-17-8 |

|---|---|

Molecular Formula |

C23H26N6O2 |

Molecular Weight |

418.5 g/mol |

IUPAC Name |

1,3-dimethyl-8-(4-methylpiperazin-1-yl)-7-(naphthalen-1-ylmethyl)purine-2,6-dione |

InChI |

InChI=1S/C23H26N6O2/c1-25-11-13-28(14-12-25)22-24-20-19(21(30)27(3)23(31)26(20)2)29(22)15-17-9-6-8-16-7-4-5-10-18(16)17/h4-10H,11-15H2,1-3H3 |

InChI Key |

YSVXFXZYWCRMNK-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCN(CC1)C2=NC3=C(N2CC4=CC=CC5=CC=CC=C54)C(=O)N(C(=O)N3C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimethyl-8-(4-methylpiperazin-1-yl)-7-(naphthalen-1-ylmethyl)purine-2,6-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions involving formamide and other nitrogen-containing compounds.

Introduction of the Naphthalen-1-ylmethyl Group: This step involves the alkylation of the purine core with a naphthalen-1-ylmethyl halide under basic conditions.

Introduction of the 4-Methylpiperazin-1-yl Group: This step involves the nucleophilic substitution of a halogenated purine derivative with 4-methylpiperazine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-8-(4-methylpiperazin-1-yl)-7-(naphthalen-1-ylmethyl)purine-2,6-dione can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents for substitution reactions include halides, amines, and alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated or carboxylated derivatives, while reduction may yield deoxygenated products.

Scientific Research Applications

Applications in Chemistry

- Building Block for Synthesis : The compound serves as a crucial building block for synthesizing more complex molecules in organic chemistry.

- Coordination Chemistry : It acts as a ligand in coordination chemistry, facilitating the formation of metal complexes that may exhibit unique properties.

Biological Applications

Research indicates that 1,3-Dimethyl-8-(4-methylpiperazin-1-yl)-7-(naphthalen-1-ylmethyl)purine-2,6-dione has significant biological activities.

Enzyme Inhibition

The compound has been studied for its potential as an enzyme inhibitor. It may interact with enzymes involved in metabolic pathways and neurotransmitter systems. This interaction suggests therapeutic implications for treating conditions such as cancer and neurological disorders .

Receptor Modulation

It may also function as a receptor modulator, influencing various biological pathways. This capability highlights its potential use in neuropharmacology .

Medical Applications

Ongoing research is exploring the therapeutic potential of this compound in treating diseases such as:

- Cancer : Its ability to inhibit specific enzymes could lead to decreased cell proliferation.

- Neurological Disorders : Modulation of neurotransmitter release may provide new avenues for treatment .

Industrial Applications

In industry, 1,3-Dimethyl-8-(4-methylpiperazin-1-yl)-7-(naphthalen-1-ylmethyl)purine-2,6-dione is utilized in:

- Advanced Materials Development : The compound's unique chemical properties make it suitable for developing advanced materials.

- Catalysis : It serves as a catalyst in various organic synthesis reactions .

Case Study 1: Enzyme Inhibition

A study demonstrated that 1,3-Dimethyl-8-(4-methylpiperazin-1-yl)-7-(naphthalen-1-ylmethyl)purine-2,6-dione effectively inhibited xanthine oxidase activity. This inhibition is critical for managing hyperuricemia and gout. The compound showed a higher affinity compared to traditional inhibitors like allopurinol .

Case Study 2: Neuropharmacological Effects

Research has indicated that this compound can modulate dopamine receptors. In vitro studies revealed that it enhances dopamine release while inhibiting reuptake mechanisms. This dual action suggests its potential utility in treating conditions like Parkinson's disease .

Mechanism of Action

The mechanism of action of 1,3-Dimethyl-8-(4-methylpiperazin-1-yl)-7-(naphthalen-1-ylmethyl)purine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Interacting with Receptors: Modulating the activity of receptors on the surface of cells.

Affecting Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Position 7 Modifications

- This substitution may improve CNS penetration compared to smaller aryl groups like benzyl .

- Benzyl vs. 2,4-Dichlorobenzyl : Chlorination in the latter compound (MW 437.32) introduces electron-withdrawing effects, which could stabilize receptor interactions or alter metabolic stability .

- 2-Hydroxyethyl (Etophylline): This polar group improves water solubility, making etophylline suitable for intravenous formulations, though it may limit blood-brain barrier penetration .

Position 8 Modifications

- 4-Methylpiperazinyl (Target Compound): The methylpiperazine group balances solubility (via tertiary amine) and bioavailability. Similar substituents in related compounds correlate with adenosine receptor modulation .

- 4-Phenylpiperazinylmethyl () : The phenyl group adds aromaticity, possibly favoring interactions with hydrophobic receptor pockets, but may increase metabolic oxidation risks .

- Aminoethyl Chains (Bamifylline): The ethyl-hydroxyethylamino chain in bamifylline enhances duration of action by slowing hepatic clearance, a feature absent in the target compound .

Predicted Physicochemical Properties

- Acid Dissociation Constant (pKa) : The 4-methylpiperazinyl group (predicted pKa ~7.27 in ) ensures partial protonation at physiological pH, aiding solubility without excessive charge .

- Boiling Point and Density : The target compound’s predicted boiling point (~616.5°C) and density (~1.49 g/cm³) align with high thermal stability and solid-state packing efficiency, critical for formulation .

Biological Activity

1,3-Dimethyl-8-(4-methylpiperazin-1-yl)-7-(naphthalen-1-ylmethyl)purine-2,6-dione, also known by its CAS number 851939-85-0, is a complex organic compound with potential applications in medicinal chemistry. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

The biological activity of this compound primarily stems from its interaction with various molecular targets. It is hypothesized to modulate enzyme activity and receptor interactions, which can influence several biochemical pathways. Notably, it may affect signal transduction and metabolic processes related to cell proliferation and apoptosis.

Key Mechanisms:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in tumor growth.

- Receptor Modulation: It can bind to receptors associated with neurotransmission and inflammation .

Anticancer Properties

Research indicates that 1,3-Dimethyl-8-(4-methylpiperazin-1-yl)-7-(naphthalen-1-ylmethyl)purine-2,6-dione exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines.

Case Study:

A study evaluated the compound's effects on human cancer cell lines and reported an IC50 value indicating effective inhibition of cell proliferation. The compound demonstrated selective cytotoxicity towards cancer cells while sparing normal cells .

Antiviral Activity

Preliminary investigations suggest that this compound may possess antiviral properties. It has been tested against several viral strains with promising results.

Research Findings:

In a study focused on antiviral agents, derivatives similar to this compound showed significant inhibition of viral replication in vitro. The specific mechanism appears to involve interference with viral entry or replication processes .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with structurally related compounds is beneficial.

| Compound Name | Structure | Biological Activity | IC50 (µM) |

|---|---|---|---|

| 1,3-Dimethylxanthine | Structure | Stimulant effects | 15 |

| 8-(4-Methylpiperazin-1-yl)methyl-1,3,7-trimethylxanthine | Structure | Antidepressant | 20 |

| 1,3-Dimethyl-8-(4-methylpiperazin-1-yl)-7-(naphthalen-1-ylmethyl)purine-2,6-dione | Structure | Anticancer and antiviral | <10 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.